

Application Notes: (S)-Higenamine Hydrobromide for Studying β-Adrenergic Signaling

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Compound of Interest		
Compound Name:	(S)-Higenamine hydrobromide	
Cat. No.:	B15590675	Get Quote

Introduction

(S)-Higenamine, also known as (S)-Norcoclaurine, is a natural benzylisoquinoline alkaloid found in various plants. As a research tool, **(S)-Higenamine hydrobromide** is a valuable pharmacological agent for investigating the structure, function, and signaling pathways of β -adrenergic receptors (β -ARs). Its activity at both $\beta 1$ and $\beta 2$ subtypes makes it a useful compound for studying physiological processes regulated by these receptors, such as cardiac function and smooth muscle relaxation.

Mechanism of Action

- (S)-Higenamine acts as a non-selective, direct agonist at both $\beta1$ and $\beta2$ -adrenergic receptors. [1][2][3] Structurally similar to catecholamines, it binds to these G-protein coupled receptors (GPCRs) and activates them.
- β1-Adrenergic Pathway: Primarily expressed in the heart, activation of β1-ARs by (S)Higenamine leads to the stimulation of the Gs alpha subunit (Gαs). This activates adenylyl
 cyclase, which converts ATP to cyclic adenosine monophosphate (cAMP). Elevated cAMP
 levels activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets
 that result in positive chronotropic (increased heart rate) and inotropic (increased
 contractility) effects.[1][4]



• β2-Adrenergic Pathway: Found in smooth muscle (e.g., bronchioles, blood vessels) and other tissues, activation of β2-ARs by (S)-Higenamine also stimulates the Gαs-cAMP-PKA pathway, leading to smooth muscle relaxation (bronchodilation and vasodilation).[1][4]

Biased Agonism

Recent studies suggest that higenamine may act as a biased agonist at the β 2-AR. While it activates the canonical Gs pathway, it has also been shown to induce phosphorylation of ERK1/2 in a β -arrestin-dependent manner, without the involvement of Gi proteins.[5] This property makes (S)-Higenamine an interesting tool for dissecting the distinct downstream consequences of G-protein-dependent versus β -arrestin-dependent signaling, which are implicated in therapeutic effects versus receptor desensitization and potential adverse effects. [6][7][8]

Applications in Research

- Probing Receptor Function: Use as a non-selective agonist to study the combined effects of β1/β2 receptor activation in cellular and tissue models.[9]
- Compound Screening: Serve as a reference compound in high-throughput screening assays designed to identify novel β-AR ligands.[9]
- Signal Transduction Studies: Investigate the divergence of β-AR signaling, including canonical cAMP pathways and non-canonical pathways involving β-arrestin.[5]
- Structure-Activity Relationship (SAR) Studies: Used as a scaffold or comparator molecule in the development of more selective or biased β-adrenergic agonists.

Quantitative Data

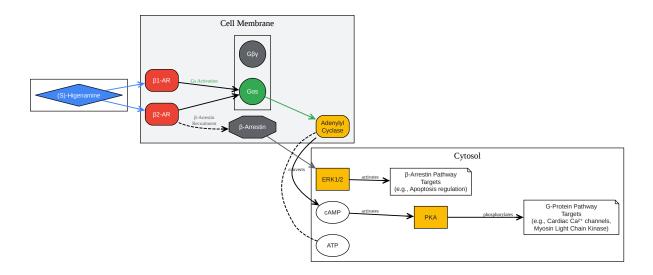
The following table summarizes key pharmacological parameters for higenamine. Note that much of the literature does not distinguish between enantiomers, and values should be considered in this context.



Parameter	Receptor/S ystem	Value	Reference Compound	Species	Citation
pA ₂ Value	Cardiac Adrenoceptor s	8.58 ± 0.14	Propranolol	Rabbit	[1][2][10]

The pA_2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. It is a measure of the antagonist's affinity.

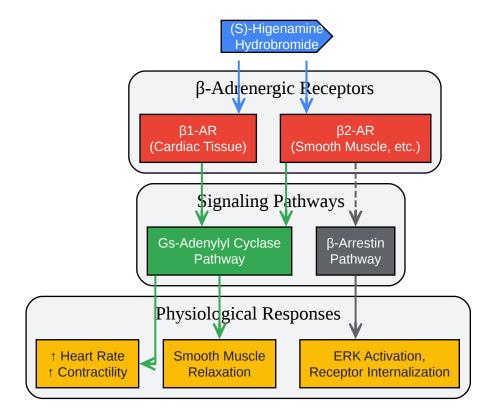
Visualized Signaling Pathways and Workflows





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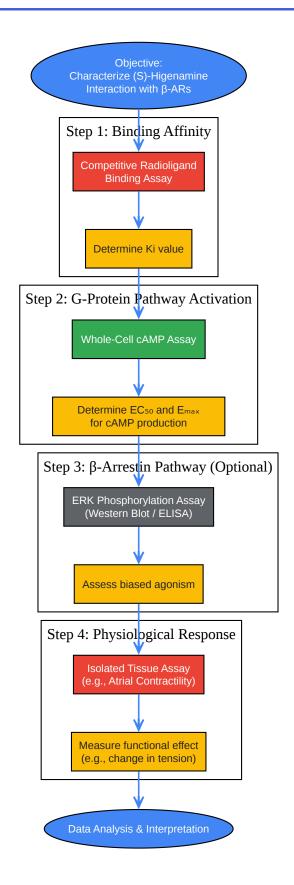
Caption: β-Adrenergic signaling pathways activated by (S)-Higenamine.



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Caption: Mechanism of action for (S)-Higenamine at β -adrenergic receptors.





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Caption: Experimental workflow for characterizing (S)-Higenamine.



Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for β-ARs

This protocol is designed to determine the binding affinity (Ki) of **(S)-Higenamine hydrobromide** for β-adrenergic receptors using a filtration-based assay.[11][12][13][14]

Materials and Reagents

- Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing human β1-AR or β2-AR.
- Radioligand: [³H]-Dihydroalprenolol (DHA), a non-selective β-AR antagonist.
- Non-specific Binding Control: Propranolol (10 μM final concentration).
- Test Compound: (S)-Higenamine hydrobromide, prepared in a dilution series (e.g., 10⁻¹⁰ M to 10⁻³ M).
- Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4 at 25°C.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, scintillation cocktail.

Procedure

- Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Dilute the membranes in ice-cold Binding Buffer to a final concentration that provides adequate signal (optimize previously, typically 10-50 µg protein per well). Keep on ice.
- Assay Plate Setup: To each well of a 96-well plate, add reagents in the following order:
 - 50 μL Binding Buffer (for Total Binding) OR 50 μL Propranolol (for Non-specific Binding)
 OR 50 μL of (S)-Higenamine dilution.



- 50 μL of the radioligand [3H]-DHA (at a final concentration near its Kd, e.g., 1-2 nM).
- 100 μL of diluted membrane preparation to initiate the reaction.
- Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach binding equilibrium.
- Harvesting: Terminate the assay by rapid vacuum filtration using a cell harvester. Wash the filters 3-4 times with 3 mL of ice-cold Wash Buffer to separate bound from free radioligand.
- Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for at least 4 hours. Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.
- Data Analysis:
 - Calculate Specific Binding: Total Binding (CPM) Non-specific Binding (CPM).
 - Plot the percentage of specific binding against the log concentration of (S)-Higenamine.
 - Use non-linear regression (one-site or two-site fit) in software like GraphPad Prism to determine the IC₅₀ value.
 - Calculate the Ki value using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of radioligand used and Kd is its dissociation constant.

Protocol 2: Whole-Cell cAMP Accumulation Assay

This protocol measures the ability of (S)-Higenamine to stimulate the G α s pathway by quantifying intracellular cAMP production in whole cells.[15][16][17][18]

Materials and Reagents

- Cells: HEK293 or CHO cells expressing the β-AR of interest, seeded in 96- or 384-well plates.
- Test Compound: **(S)-Higenamine hydrobromide**, prepared in a dilution series.



- Reference Agonist: Isoproterenol (for positive control).
- Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free medium containing a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX to prevent cAMP degradation.[19]
- cAMP Detection Kit: A commercial kit, such as HTRF (Cisbio) or AlphaScreen (PerkinElmer).
- Equipment: Plate reader compatible with the chosen detection kit, cell culture incubator.

Procedure

- Cell Plating: Seed cells in a tissue culture-treated 96- or 384-well plate and grow overnight to achieve 80-90% confluency.
- Cell Preparation: On the day of the assay, aspirate the growth medium and wash the cells once with PBS. Add 50 μ L of pre-warmed Stimulation Buffer (containing IBMX) to each well and incubate for 30 minutes at 37°C.
- Compound Addition: Add 50 μL of the (S)-Higenamine or Isoproterenol dilutions (at 2x final concentration) to the appropriate wells. Include wells with buffer only as a negative control.
- Stimulation: Incubate the plate for 15-30 minutes at 37°C (optimize time course for maximal signal).
- Cell Lysis and Detection: Lyse the cells and detect cAMP levels according to the manufacturer's protocol for your chosen kit. This typically involves adding a lysis buffer that contains the detection reagents (e.g., antibody-acceptor and antigen-donor conjugates).
- Incubation and Reading: Incubate the plate at room temperature for 60 minutes, protected from light. Read the plate on a compatible plate reader.
- Data Analysis:
 - Convert raw data (e.g., HTRF ratio) to cAMP concentrations using a standard curve run in parallel.
 - Plot the cAMP concentration against the log concentration of (S)-Higenamine.



 Use non-linear regression (sigmoidal dose-response) to calculate the EC₅₀ (potency) and E_{max} (efficacy) values.

Protocol 3: Isolated Rabbit Atria Functional Assay (Contractility)

This protocol assesses the functional effect of (S)-Higenamine on cardiac tissue by measuring changes in the force and rate of contraction of isolated atrial muscle.[10]

Materials and Reagents

- Tissue: Left atria isolated from a rabbit.
- Organ Bath Buffer: Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose), maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
- Test Compound: **(S)-Higenamine hydrobromide**, prepared in a dilution series.
- Equipment: Organ bath system, force-displacement transducer, data acquisition system, stimulator for electrical pacing.

Procedure

- Tissue Preparation: Humanely euthanize a rabbit according to institutional guidelines.
 Rapidly excise the heart and place it in chilled Krebs-Henseleit solution. Dissect the left atrium and mount it in the organ bath chamber, connecting one end to a fixed holder and the other to the force transducer.
- Equilibration: Allow the tissue to equilibrate for 60 minutes under a resting tension of ~1.0 g.
 During this period, replace the buffer every 15 minutes. Pace the atria electrically at a constant frequency (e.g., 1 Hz).
- Baseline Recording: Record the baseline contractile force (tension) and rate for at least 15 minutes to ensure stability.



- Dose-Response Curve: Add (S)-Higenamine to the organ bath in a cumulative, stepwise
 manner, allowing the response to stabilize at each concentration before adding the next.
 Record the changes in tension development and contraction rate.
- Data Analysis:
 - Measure the peak tension and rate of tension development at each concentration of (S)-Higenamine.
 - Express the data as a percentage of the maximal response to a full agonist like isoproterenol or as an absolute change from baseline.
 - Plot the response against the log concentration of (S)-Higenamine and fit a dose-response curve to determine the EC50.
 - To confirm β-AR mediation, the experiment can be repeated in the presence of a β-blocker like propranolol to observe a rightward shift in the dose-response curve.[10]

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